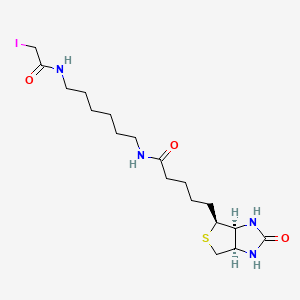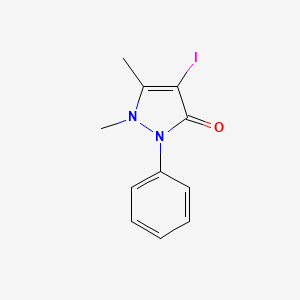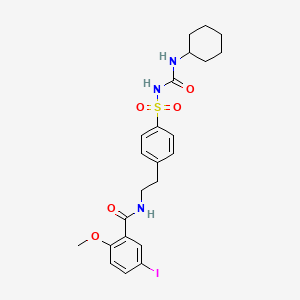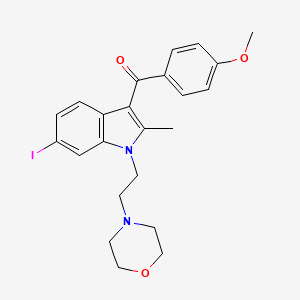
Bis(2-hydroxy-1-naphthyl) disulfide
Overview
Description
Bis(2-hydroxy-1-naphthyl) disulfide, also known as 1,1’-dithiodi-2-naphthol, belongs to the class of organic compounds known as naphthols and derivatives .
Molecular Structure Analysis
The molecular formula of Bis(2-hydroxy-1-naphthyl) disulfide is C20H14O2S2. It has a molar mass of 350.45 g/mol .Physical And Chemical Properties Analysis
Bis(2-hydroxy-1-naphthyl) disulfide is a solid at room temperature. It has a predicted density of 1.46±0.1 g/cm3 .Scientific Research Applications
Antimicrobial Activity
IPA-3 has been identified as an inhibitor of the diadenylate cyclase of Streptococcus suis (ssDacA), an enzyme involved in various bacterial physiological processes . This makes IPA-3 a potent antimicrobial agent. In a study, a high-throughput method was established for screening ssDacA inhibitors, and IPA-3 was identified as an ssDacA inhibitor from a compound library containing 1133 compounds .
High-performance liquid chromatography (HPLC) analysis further indicated that IPA-3 could inhibit the production of cyclic diadenylate monophosphate (c-di-AMP) by ssDacA in vitro in a dose-dependent manner . Notably, it was demonstrated that IPA-3 could significantly inhibit the growth of several Gram-positive bacteria which harbor an essential diadenylate cyclase .
Cancer Therapy
IPA-3 has shown potential in suppressing hepatocarcinogenesis. It has been found to inhibit the growth of liver cancer cells by suppressing PAK1 and NF-kB activation . In a study, an allosteric small molecule PAK1 inhibitor, IPA-3, was evaluated for its potential in suppressing hepatocarcinogenesis .
IPA-3 not only inhibits the growth of hepatocellular carcinoma (HCC) cells, but also suppresses the metastatic potential of HCC cells . A nude mouse xenograft assay demonstrated that IPA-3 treatment significantly reduced the tumor growth rate and decreased tumor volume, indicating that IPA-3 can suppress the in vivo tumor growth of HCC cells .
Safety and Hazards
Mechanism of Action
Target of Action
IPA-3 primarily targets p21-activated kinase 1 (Pak1) and diadenylate cyclase of Streptococcus suis (ssDacA) . Pak1 is a key protein kinase regulating various cellular processes including angiogenesis , while ssDacA is an essential enzyme in some bacterial pathogens .
Mode of Action
IPA-3 interacts with its targets in a specific manner. It acts as a non-ATP competitive inhibitor of Pak1 . In the case of ssDacA, IPA-3 inhibits the production of cyclic diadenylate monophosphate (c-di-AMP), a crucial signal molecule in bacteria .
Biochemical Pathways
IPA-3 affects several biochemical pathways. In the context of Pak1, it impedes the development of sub-intestinal vessels and intersegmental vessels by suppressing the expression of vascular endothelial growth factor (VEGF), VEGF receptor 2 (VEGFR2), neurophilin 1 (NRP1), and downstream genes matrix metalloproteinase (MMP)-2 and MMP-9 . In the context of ssDacA, IPA-3 inhibits the production of c-di-AMP, affecting the bacterial physiological processes .
Result of Action
IPA-3’s action results in several molecular and cellular effects. It suppresses angiogenesis by inhibiting the development of certain vessels . It also inhibits the production of c-di-AMP by ssDacA, significantly inhibiting the growth of several Gram-positive bacteria . Moreover, IPA-3 suppresses Ang II-induced apoptosis, intracellular ROS generation, inflammation, and endothelial tight junction (TJ) loss .
Action Environment
Environmental factors can influence the action, efficacy, and stability of IPA-3. For instance, the gut microbiota plays a crucial role in the metabolism of IPA-3 . Dietary factors can also influence the concentration of IPA-3 in the gut .
properties
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXLXKIAKIUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195311 | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxy-1-naphthyl) disulfide | |
CAS RN |
42521-82-4 | |
| Record name | 1,1′-Dithiobis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IPA-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPA-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPA-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is IPA-3, and what is its primary molecular target?
A1: IPA-3 (Bis(2-hydroxy-1-naphthyl) disulfide) is a small molecule inhibitor that specifically targets the group I p21-activated kinases (PAKs), particularly PAK1. [, , , ]
Q2: How does IPA-3 interact with PAK1 to exert its inhibitory effect?
A2: IPA-3 binds covalently to the autoregulatory domain of PAK1, mimicking its natural regulatory mechanism. This binding prevents the interaction between PAK1 and its upstream activator, Cell division control protein 42 homolog (Cdc42), thereby inhibiting PAK1 activation. [, ]
Q3: Is IPA-3 effective against pre-activated PAK1?
A3: Interestingly, IPA-3 demonstrates remarkable conformational specificity. It does not significantly bind to or inhibit pre-activated PAK1, highlighting its selectivity for the inactive conformation. []
Q4: What are the downstream consequences of PAK1 inhibition by IPA-3?
A4: IPA-3-mediated PAK1 inhibition disrupts various downstream signaling pathways crucial for cancer progression, including:
- Suppression of Nuclear factor kappa B (NF-κB) activation: This leads to reduced expression of genes involved in cell proliferation, survival, and inflammation. []
- Inhibition of Mitogen-activated protein kinases (MAPK) pathway: This affects cell growth, proliferation, and survival. []
- Disruption of the WNT/β-catenin signaling pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. [, ]
- Induction of apoptosis and cell cycle arrest: IPA-3 promotes programmed cell death and halts cell cycle progression in cancer cells. [, , ]
Q5: What is the molecular formula and weight of IPA-3?
A5: The molecular formula of IPA-3 is C20H14O2S2, and its molecular weight is 350.46 g/mol.
Q6: Is there spectroscopic data available for IPA-3?
A6: While the provided research papers do not delve into detailed spectroscopic characterization, information regarding its structure can be found in its chemical name, Bis(2-hydroxy-1-naphthyl) disulfide, and molecular formula.
Q7: What types of cancer cells have shown sensitivity to IPA-3 in vitro?
A7: IPA-3 has demonstrated efficacy against various cancer cell lines, including:
- Prostate cancer: PC3 and DU145 cells. []
- Triple-negative breast cancer (TNBC): MDA-MB-231, MDA-MB-468, MDA-MB-435. []
- Hepatocellular carcinoma (HCC): H2M cells. [, ]
- Cutaneous T-cell Lymphoma (CTCL): MyLa, HH, and Hut-78 cell lines. []
- Colon Cancer: SW620, Colo 205, HT-29, HCT 116, and SW480 cell lines. []
Q8: Has IPA-3 shown efficacy in in vivo models of cancer?
A8: Yes, studies have reported that IPA-3 effectively inhibits tumor growth in vivo:
- Prostate cancer: IPA-3 significantly limited tumor growth in prostate xenograft models. [, ]
- HCC: IPA-3 treatment significantly reduced tumor growth rate and volume in a nude mouse xenograft model. []
Q9: Are there any clinical trials investigating the efficacy of IPA-3 in humans?
A9: The provided research papers do not mention ongoing clinical trials for IPA-3. Further research is necessary to evaluate its safety and efficacy in humans.
Q10: What are the limitations of IPA-3 as a potential therapeutic agent?
A10: Despite its promising preclinical results, some limitations of IPA-3 include:
- Metabolic instability: Previous studies have highlighted the metabolic instability of free IPA-3, potentially limiting its bioavailability. []
Q11: What strategies are being explored to overcome the limitations of IPA-3?
A11:
- Liposomal encapsulation: To address its metabolic instability, researchers have successfully encapsulated IPA-3 in sterically stabilized liposomes (SSL-IPA-3). This formulation demonstrated improved stability and efficacy in preclinical models. []
- Combination therapies: Studies are exploring the synergistic potential of IPA-3 with other anticancer agents, such as tyrosine kinase inhibitors and conventional chemotherapy drugs. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















